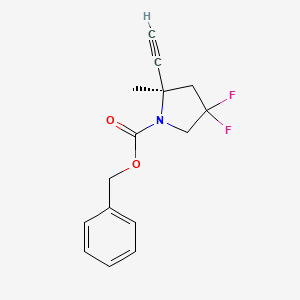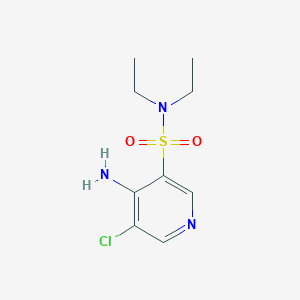![molecular formula C8H13NO B13015625 N-{bicyclo[1.1.1]pentan-1-yl}-N-methylacetamide](/img/structure/B13015625.png)
N-{bicyclo[1.1.1]pentan-1-yl}-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{bicyclo[1.1.1]pentan-1-yl}-N-methylacetamide, with the chemical formula C₉H₁₅NO, is an intriguing compound. Its systematic name reflects its structure: a bicyclic pentane ring (bicyclo[1.1.1]pentane) connected to an acetamide group. The compound’s molecular weight is approximately 153.22 g/mol .
Vorbereitungsmethoden
Synthetic Routes:: The synthesis of N-{bicyclo[1.1.1]pentan-1-yl}-N-methylacetamide involves several steps. One approach is the bridge functionalization of bicyclo[1.1.1]pentane derivatives. specific synthetic routes and reaction conditions remain scarce in the literature .
Industrial Production:: Unfortunately, information on large-scale industrial production methods for this compound is limited. Research primarily focuses on its synthetic pathways and applications.
Analyse Chemischer Reaktionen
Reactivity:: N-{bicyclo[1.1.1]pentan-1-yl}-N-methylacetamide likely undergoes various reactions, including oxidation, reduction, and substitution. detailed studies are needed to elucidate its reactivity.
Common Reagents and Conditions:: While specific reagents and conditions are not well-documented, typical organic chemistry reagents (e.g., oxidants, reducing agents, and nucleophiles) may play a role in its transformations.
Major Products:: The major products resulting from these reactions would depend on the specific reaction type and conditions. Further research is necessary to identify these products conclusively.
Wissenschaftliche Forschungsanwendungen
Chemistry:: Researchers may explore N-{bicyclo[1.1.1]pentan-1-yl}-N-methylacetamide as a building block for novel organic molecules due to its unique bicyclic structure.
Biology and Medicine:: Its potential biological applications remain speculative, but it could serve as a scaffold for drug development or as a ligand for receptors.
Industry:: Industrial applications are yet to be established, but its structural features may find use in materials science or catalysis.
Wirkmechanismus
The precise mechanism by which N-{bicyclo[1.1.1]pentan-1-yl}-N-methylacetamide exerts its effects remains unknown. Further research is essential to uncover its molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
While direct comparisons are scarce, we can highlight its uniqueness as a bicyclic compound. Similar compounds include tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate (CAS: 1638767-25-5) and related derivatives .
Eigenschaften
Molekularformel |
C8H13NO |
|---|---|
Molekulargewicht |
139.19 g/mol |
IUPAC-Name |
N-(1-bicyclo[1.1.1]pentanyl)-N-methylacetamide |
InChI |
InChI=1S/C8H13NO/c1-6(10)9(2)8-3-7(4-8)5-8/h7H,3-5H2,1-2H3 |
InChI-Schlüssel |
FTCCEHHEYBYIGW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(C)C12CC(C1)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bromo-4H-cyclopenta[b]thiophen-6(5H)-one](/img/structure/B13015543.png)





![Methyl 4-(pyridin-3-yl)furo[3,2-c]pyridine-6-carboxylate](/img/structure/B13015608.png)

![7-[(1S)-1-aminoethyl]-6-bromo-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13015617.png)





